

Application Note: UPLC Analysis of Impurities in D&C Red No. 7

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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the analysis of manufacturing intermediates and subsidiary colors in the color additive D&C Red No. 7 using Ultra-Performance Liquid Chromatography (UPLC). This method is crucial for the quality control and batch certification of this color additive, ensuring it meets the stringent specifications for use in drugs and cosmetics.

Introduction

D&C Red No. 7 is a monosulfo monoazo color additive widely used in the pharmaceutical and cosmetic industries. During its synthesis, several impurities can arise, including unreacted manufacturing intermediates and subsidiary colors. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have set strict limits for these impurities. Therefore, a reliable and sensitive analytical method is required for their accurate quantification.[1][2] This application note details a UPLC method that offers high resolution, sensitivity, and rapid analysis times for the determination of key impurities in D&C Red No. 7.[1][2]

The primary impurities of concern in D&C Red No. 7 include:

- Manufacturing Intermediates:
 - 2-amino-5-methylbenzenesulfonic acid (PTMS)



- 3-hydroxy-2-naphthalenecarboxylic acid
- Subsidiary Colors:
 - 3-hydroxy-4-[(4-methylphenyl)azo]-2-naphthalenecarboxylic acid (unsulfonated subsidiary color)
 - 1-[(4-methylphenyl)azo]-2-naphthalenol (4-methyl Sudan I)[1][2][3]

Experimental Protocols

This protocol is based on established and validated UPLC methods for the analysis of impurities in D&C Red No. 7 and its lakes.[1][2]

Materials and Reagents

- D&C Red No. 7 sample
- · Reference standards for all identified impurities
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- · Water (deionized and filtered)
- Ammonium formate
- Lithium oxalate
- · Formic acid
- Syringe filters (0.2 μm PTFE)

Instrumentation

A UPLC system equipped with a photodiode array (PDA) or a tandem mass spectrometry (MS/MS) detector is recommended. A Waters Acquity UPLC system or equivalent is suitable for this analysis.[4]



• UPLC Column: A reversed-phase column suitable for separating polar and non-polar compounds, such as a biphenyl column (e.g., 1.7 µm particle size), is recommended.[5]

Sample Preparation

A specific sample preparation procedure is required to ensure the dissolution of the water-insoluble D&C Red No. 7 and its lakes.

- Dissolution: Accurately weigh a portion of the D&C Red No. 7 sample and dissolve it in a mixture of methanol and water.
- Chelation/Precipitation: Add lithium oxalate to the solution. This is a critical step for the dissolution of the water-insoluble color additive.
- Acidification: Acidify the solution to facilitate the precipitation of the main dye.
- Neutralization: Neutralize the solution.
- Final Concentration: Adjust the final sample concentration to 1 mg/mL with the appropriate solvent mixture.[1]
- Filtration: Filter the final solution through a 0.2 μm syringe filter before injection into the UPLC system.

UPLC Method Parameters

The following are general UPLC parameters. Method optimization may be required based on the specific instrument and column used.



Parameter	Recommended Conditions	
Column	Biphenyl, 1.7 μm particle size	
Mobile Phase A	Aqueous ammonium formate	
Mobile Phase B	Methanol	
Gradient	A gradient program should be developed to ensure the separation of all impurities from the main dye peak.	
Flow Rate	To be optimized for the specific column dimensions.	
Injection Volume	10 μL[3]	
Column Temperature	To be optimized for the specific column and method.	
Detector	PDA (with monitoring at multiple wavelengths) or MS/MS	

Analyte Identification and Quantification

- Identification: Impurities are identified by comparing their retention times and UV-Vis
 absorption spectra (for PDA detection) or mass-to-charge ratios (for MS detection) with those
 of the certified reference standards.[1][2]
- Quantification: Calibration is performed using standard solutions of the impurities, typically in the presence of the dye matrix to account for any matrix effects.[5] Peak areas are used to determine the concentration of each impurity in the sample.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of a UPLC method for the analysis of impurities in D&C Red No. 7.[1][2]

Table 1: Method Validation Summary



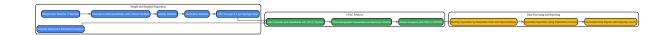
Validation Parameter	Result
Linearity (average R²)	0.9994[1][2][3]
Recovery	96-106%[1][2][3]
Relative Standard Deviation (RSD) at specification levels	0.67 to 5.79%[1][2][3]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)

Analyte Type	Average LOD (%)	Average LOQ (%)
Manufacturing Intermediates & Subsidiary Colors	0.0014 - 0.0061[1][2][3]	0.0047 - 0.020[1][2][3]

Experimental Workflow

The following diagram illustrates the logical workflow for the UPLC analysis of impurities in D&C Red No. 7.



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Caption: Experimental workflow for UPLC analysis of D&C Red No. 7 impurities.

Conclusion



The UPLC method described provides a robust and sensitive approach for the routine analysis of impurities in D&C Red No. 7. This methodology is essential for ensuring the quality and safety of this color additive in its various applications within the drug and cosmetic industries. The increased sensitivity, faster analysis times, and improved separation capabilities of UPLC offer significant advantages over traditional HPLC methods.[1][2]

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